N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Description
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Properties
IUPAC Name |
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWEZXIHHTHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
[1][2]
Executive Summary
This compound (CAS: 1354954-01-0 ) is a bifunctional building block characterized by two distinct electrophilic sites: an
Its structural utility lies in the orthogonality of its reactive centers:
-
The Chloroacetamide: A potent alkylating agent capable of
reactions with thiols (cysteine targeting) or amines. -
The Phenacyl Ketone: A site for condensation or nucleophilic attack.
-
The 2-Bromo Substituent: A "handle" for transition-metal catalyzed cross-coupling (e.g., Heck, Suzuki) or intramolecular cyclization.
Physicochemical Profile
The following data consolidates the core physical properties of the molecule.
| Property | Specification |
| CAS Number | 1354954-01-0 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 290.54 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in water.[1] |
| Reactive Class | |
| Isotopic Pattern | Distinct M, M+2, M+4 triad (due to |
Structural Elucidation & Spectral Analysis[3][4][5]
Accurate identification of this compound relies on detecting the interplay between the amide and the ketone, alongside the characteristic halogen isotope patterns.
A. Nuclear Magnetic Resonance (NMR) Analysis
Note: Shifts are predicted based on structure-activity relationships of phenacyl amide analogs.
H NMR (400 MHz, DMSO-
)
The proton spectrum is defined by two distinct methylene singlets (or doublets if exchange is slow) and a deshielded aromatic region due to the ortho-bromo group.
- 10.5 – 8.5 ppm (1H, br s, NH): The amide proton appears downfield, often broad due to quadrupole broadening from the adjacent nitrogen and exchange with solvent.
- 7.8 – 7.4 ppm (4H, m, Ar-H): The aromatic ring protons. The proton at the 3-position (ortho to Br) and 6-position (ortho to Carbonyl) will be the most deshielded.
-
4.6 – 4.7 ppm (2H, d/s, N-CH
-CO): The methylene group flanked by the nitrogen and the phenacyl ketone. It is significantly deshielded by the adjacent carbonyl. -
4.1 – 4.3 ppm (2H, s, Cl-CH
-CO): The chloromethyl protons appear as a sharp singlet, characteristic of the chloroacetyl group.
C NMR (100 MHz, DMSO-
)
-
Carbonyls: Two distinct signals. The ketone (Ar-C=O) appears furthest downfield (~192-195 ppm), while the amide (N-C=O) appears upstream (~166 ppm).
-
Aliphatics: The Cl-CH
carbon resonates around 42-43 ppm, while the N-CH carbon is slightly more deshielded (~45-48 ppm) due to the ketone proximity.
B. Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation due to the presence of both Bromine and Chlorine.
-
Base Peak (M+): ~289/291/293 m/z.
-
Isotope Pattern:
-
M (79Br, 35Cl): 100% relative abundance (approx).
-
M+2 (81Br, 35Cl + 79Br, 37Cl): High intensity (~130% relative to M).
-
M+4 (81Br, 37Cl): Lower intensity (~30% relative to M).
-
Diagnostic: This "step-ladder" isotope pattern is the fingerprint of a Br-Cl containing molecule.
-
Synthetic Pathways & Methodology
The synthesis follows a convergent route involving the acylation of a phenacyl amine salt.
Protocol: Acylation of 2-Amino-1-(2-bromophenyl)ethanone
Reagents:
-
Substrate: 2-Amino-1-(2-bromophenyl)ethanone hydrochloride (Phenacyl amine salt).
-
Acylating Agent: Chloroacetyl chloride (1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv).
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology:
-
Dissolution: Suspend the amine hydrochloride salt in anhydrous DCM at 0°C under nitrogen atmosphere.
-
Neutralization: Add the base dropwise. The mixture will clarify as the free amine is liberated.
-
Acylation: Add chloroacetyl chloride dropwise over 15 minutes, maintaining temperature < 5°C to prevent bis-acylation or polymerization.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification: Dry over MgSO
and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Workflow Diagram (DOT)
Caption: Convergent synthesis via nucleophilic acyl substitution.
Reactivity & Applications
This scaffold is a "linchpin" for generating fused heterocyclic systems.
A. Synthesis of 1,4-Benzodiazepines
Reaction with ammonia or primary amines triggers a cascade:
-
Displacement of the chloride by the amine.[2]
-
Intramolecular condensation of the new amine onto the ketone.
-
Optional: Pd-catalyzed C-N coupling at the 2-bromo position to fuse the third ring (if using aniline derivatives).
B. Synthesis of Oxazoles (Robinson-Gabriel)
Under dehydrating conditions (e.g., POCl
Reactivity Flowchart (DOT)
Caption: Divergent synthetic utility of the scaffold.
Safety & Handling (SDS Context)
-
Hazard Class: Acute Tox. 3 (Oral), Skin Sens. 1 .
-
Mechanism: As an
-haloacetamide, this compound is a potent alkylating agent . It can irreversibly alkylate DNA and proteins. -
Handling:
-
Use double nitrile gloves.
-
Operate strictly within a fume hood.
-
Quenching: Destroy excess reagent with aqueous ammonia or cysteine solution before disposal.
-
References
Thermodynamic Profiling & Stability Mechanics of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Executive Summary
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a highly functionalized electrophile characterized by a delicate balance of reactivity and stability. Primarily utilized as a covalent tether in medicinal chemistry or a precursor for heterocyclic synthesis (e.g., quinoxalines, oxazoles), its thermodynamic profile is defined by two competing vectors: the high-energy
This guide provides a comprehensive analysis of the compound's thermodynamic stability, outlining the mechanistic pathways of degradation (hydrolysis and intramolecular cyclization) and establishing rigorous protocols for its handling and characterization.
Structural Architecture & Reactivity Analysis
The thermodynamic instability of this molecule is not a defect but a feature of its design as a reactive intermediate. Understanding the structural contributors to this energy landscape is essential for controlled application.
The Electrophilic Warhead ( -Chloroacetamide)
The C–Cl bond adjacent to the carbonyl is the primary site of thermodynamic flux. The electron-withdrawing carbonyl group lowers the LUMO energy of the C–Cl bond, making the
-
Thermodynamic Driver: The formation of stable chloride salts (e.g., NaCl, KCl) upon reaction with nucleophiles provides a significant enthalpic driving force (
).
The Ortho-Bromo Substituent Effect
The 2-bromophenyl group exerts a "steric lock" on the molecule.
-
Rotational Barrier: The bulky bromine atom at the ortho position restricts rotation around the phenyl-carbonyl bond, potentially trapping the molecule in specific conformers that favor (or disfavor) intramolecular reactions.
-
Electronic Effect: The inductive withdrawal of the bromine slightly increases the electrophilicity of the ketone carbonyl, making the "2-oxoethyl" chain a secondary site of instability.
Degradation Mechanics: The Thermodynamic Sink
In solution, this compound does not merely "decompose"; it transitions toward thermodynamically more stable heterocycles or hydrolysis products.
Pathway A: Hydrolytic Cleavage
In aqueous media, particularly at pH > 7.5, the hydroxide ion attacks the
-
Mechanism: Intermolecular
displacement of chloride. -
Product: N-[2-(2-bromophenyl)-2-oxoethyl]-2-hydroxyacetamide.
-
Kinetics: Pseudo-first-order relative to [OH⁻].
Pathway B: Intramolecular Cyclization (The Hidden Danger)
This is the critical stability risk often overlooked. The amide nitrogen or the ketone oxygen can act as internal nucleophiles under basic conditions, driven by the entropic advantage of forming a 5- or 6-membered ring.
-
Scenario: Base-mediated deprotonation of the amide nitrogen.
-
Outcome: Formation of a piperazinone or oxazole derivative.
-
Thermodynamics: This cyclization is often irreversible and thermodynamically favored due to the formation of a stable heterocycle and the release of a leaving group (Cl⁻).
Visualization of Degradation Pathways
Figure 1: Competing degradation pathways. Cyclization is the thermodynamically dominant pathway in non-aqueous basic conditions.
Solid-State Thermodynamics & Polymorphism
For drug development, the solid-state energy landscape is paramount. Chloroacetamides often exhibit monotropic or enantiotropic polymorphism.
Lattice Energy & Melting Point
-
Expected Melting Point: ~118–125 °C (Based on structural analogs).
-
Thermodynamic Risk: Amorphous phases generated during rapid precipitation (e.g., from flash chromatography) possess higher free energy (
) and are hygroscopic. Absorbed water accelerates hydrolysis. -
Recommendation: Ensure the material is crystalline. Crystalline lattices provide a high activation energy barrier against degradation.
Experimental Protocols (Self-Validating Systems)
To rigorously assess the stability of your specific batch, use the following protocols. These are designed to be self-validating—meaning the data quality controls itself.
Protocol A: Accelerated Stability Assessment (Arrhenius Plotting)
Objective: Determine the shelf-life (
-
Preparation: Prepare 10 mM solutions of the compound in DMSO:PBS (1:1) at three pH levels (4.0, 7.4, 9.0).
-
Incubation: Aliquot samples into sealed HPLC vials and incubate at three temperatures: 25°C, 40°C, and 60°C.
-
Sampling: Analyze by HPLC-UV (254 nm) at
hours. -
Validation: Use an internal standard (e.g., caffeine) that is inert to these conditions. If the internal standard degrades, the assay is invalid.
-
Calculation: Plot
vs . The slope .
Protocol B: Differential Scanning Calorimetry (DSC) for Solid State
Objective: Identify metastable polymorphs.
-
Setup: Load 2–5 mg of solid sample into an aluminum pan (crimped, non-hermetic).
-
Ramp: Heat from 30°C to 150°C at 10°C/min.
-
Analysis:
-
Sharp Endotherm: Indicates pure crystalline melt.
-
Exotherm prior to Melt: Indicates crystallization of an amorphous region (instability warning).
-
Broad Endotherm: Indicates solvent inclusion or degradation.
-
Data Summary Table: Stability Expectations
| Parameter | Condition | Stability Prediction | Major Degradant |
| Solid State | 4°C, Desiccated | High (> 2 years) | None |
| Solid State | 25°C, 60% RH | Moderate | Hydrolysis (Surface) |
| Solution | pH 2.0 (Acidic) | Moderate | Amide Cleavage |
| Solution | pH 7.4 (Physiological) | Low ( | Hydrolysis (Cl displacement) |
| Solution | pH > 9.0 (Basic) | Very Low (Minutes) | Cyclization/Polymerization |
Workflow for Stability Testing
The following diagram outlines the decision matrix for evaluating a new batch of this compound.
Figure 2: Quality Control and Stability Assessment Workflow.
References
-
Carlson, D. L., et al. (2006).[1] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. Link
-
Trzeciakiewicz, A., et al. (2011).[2] "Intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines."[2] Biochemical Pharmacology. Link
-
Abdel-Latif, E., et al. (2019).[3] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Link[3]
-
Organic Syntheses. "Chloroacetamide." Org.[4] Synth. 1927, 7, 16. Link
Sources
Technical Guide: Target Deconvolution Strategy for the Covalent Fragment N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Executive Summary
This technical guide details the strategic framework for identifying the biological targets of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide . As a covalent fragment containing a 2-chloroacetamide warhead and a hydrophobic 2-bromophenyl recognition motif, this molecule represents a class of electrophilic probes used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .
Unlike reversible inhibitors, the efficacy and selectivity of this compound rely on a two-step mechanism: non-covalent recognition followed by irreversible alkylation of a nucleophilic cysteine. Consequently, standard affinity-based target identification methods are insufficient. This guide prioritizes Competitive IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) as the primary deconvolution strategy, supported by biochemical validation of modification kinetics (
Chemical Biology Profile & Mechanism of Action
To design an effective target identification campaign, one must first understand the reactivity profile of the probe.
Structural Analysis
The molecule consists of three distinct functional domains:
-
Electrophilic Warhead (2-Chloroacetamide): A moderately reactive alkylating agent that targets nucleophilic residues, primarily cysteine thiolates (
), via an mechanism. It is less promiscuous than iodoacetamides but more reactive than acrylamides. -
Linker/Core (2-Oxoethyl Amide): Provides rotatable bonds for flexibility and mimics the peptide backbone, potentially positioning the warhead near catalytic triads in proteases or loop cysteines in kinases.
-
Recognition Element (2-Bromophenyl): A hydrophobic moiety. The ortho-bromo substitution introduces steric bulk and potential for halogen bonding, directing selectivity toward hydrophobic pockets (e.g., the P1/P2 pockets of cysteine proteases or the back-cleft of kinases).
Reaction Mechanism
The biological activity is driven by the irreversible alkylation of a target cysteine. The reaction follows second-order kinetics, where the rate depends on both the concentration of the probe and the nucleophilicity (pKa) of the specific cysteine residue.
Figure 1: Mechanism of Cysteine Alkylation by Chloroacetamide Probes.
Primary Workflow: Competitive IsoTOP-ABPP
Directly attaching a reporter tag (biotin/fluorophore) to a fragment-sized molecule like this compound often abolishes its binding affinity due to steric clash. Therefore, Competitive ABPP is the requisite methodology. This approach infers target engagement by measuring the loss of labeling by a broad-spectrum probe in the presence of your compound.
Experimental Design
-
Condition A (Vehicle): Proteome treated with DMSO.
-
Condition B (Compound): Proteome treated with this compound (typically 10–50 µM).
-
Probe: A broad-spectrum cysteine-reactive probe, such as IA-alkyne (Iodoacetamide-alkyne).
Step-by-Step Protocol
Step 1: Proteome Preparation
-
Lyse cells (e.g., HeLa, HEK293T, or tissue homogenate) in PBS with protease inhibitors.
-
Adjust protein concentration to 1–2 mg/mL.
-
Critical: Do not use DTT or mercaptoethanol, as they will quench the probe.
Step 2: Compound Incubation (Competition)
-
Incubate lysate with the Compound (Condition B) or DMSO (Condition A) for 1 hour at room temperature.
-
Rationale: This allows the compound to covalently saturate its specific targets.
Step 3: Probe Labeling
-
Add IA-alkyne (100 µM) to both conditions. Incubate for 1 hour.
-
Mechanism:[1] IA-alkyne will label all accessible cysteines except those already blocked by your compound.
Step 4: Click Chemistry & Enrichment
-
React lysates with a biotin-azide tag using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Reagents: Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Resolubilize and enrich biotinylated proteins on Streptavidin-agarose beads.
Step 5: On-Bead Digestion & TMT Labeling
-
Perform on-bead tryptic digestion.
-
Label peptides from Condition A (DMSO) with TMT-126 and Condition B (Compound) with TMT-127 .
-
Combine peptides and analyze via LC-MS/MS.
Figure 2: Competitive IsoTOP-ABPP Workflow for Target Deconvolution.
Data Analysis & Hit Prioritization
The output of the MS analysis is a list of peptides with TMT ratios.
Quantitative Filtering
Calculate the Ratio
-
R ≈ 1: The peptide was labeled equally in both samples. The compound did not bind this target.
-
R > 2 (or > 5): Significant competition. The compound blocked the probe from binding. This is a Hit .
Specificity Check[2]
-
Promiscuity Filter: If a compound competes with >5% of the total detected cysteome, it is likely a non-specific alkylator (a "pan-assay interference compound" or PAINS).
-
Structural Relevance: Prioritize hits where the modified cysteine is located in a functional pocket (e.g., catalytic site, cofactor binding site) rather than a solvent-exposed surface residue.
Validation Protocols
Once putative targets are identified by MS, they must be validated individually.
Gel-Based ABPP (Rapid Validation)
Before moving to expensive kinetic assays, validate the hit using Western blotting or fluorescence scanning.
-
Treat lysate with the compound (dose-response: 0, 1, 10, 50, 100 µM).
-
Label with IA-Rhodamine (fluorescent probe).
-
Run SDS-PAGE.
-
Result: You should see the disappearance of a specific band at the molecular weight of your target protein.
Kinetic Analysis ( )
For covalent inhibitors,
Protocol:
-
Incubate recombinant target protein with varying concentrations of the compound (
). -
At multiple time points (
), remove an aliquot and measure residual enzymatic activity ( ). -
Plot
vs. time to get . -
Plot
vs. to determine (max inactivation rate) and (binding constant).
Interpretation:
-
High
(> ) indicates a potent, selective covalent binder.
Hypothetical Target Classes
Based on the 2-bromophenyl-2-oxoethyl scaffold, the following protein families are high-probability targets for this specific fragment:
| Target Class | Rationale | Representative Targets |
| Cysteine Proteases | The 2-oxoethyl amide mimics the peptide bond; the bromophenyl group fits the hydrophobic S2 pocket. | Cathepsins (B, L, S), Caspases |
| Deubiquitinases (DUBs) | DUBs possess highly reactive catalytic cysteines often targeted by chloroacetamides. | USP family, OTUB1/2 |
| Kinases | Cysteines located in the P-loop or hinge region can be targeted by haloacetamides. | BTK (Cys481), EGFR (Cys797), JAK3 |
| Metabolic Enzymes | Common off-targets for electrophiles due to hyper-reactive catalytic cysteines. | GAPDH, PKM2, ALDH |
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
Safety Data Sheet (SDS) and Handling Precautions for Chloroacetamide Derivatives
Executive Summary: The Dual Nature of the Warhead
Chloroacetamide derivatives (e.g., 2-chloroacetamide,
However, this same reactivity profiles them as potent alkylating agents , posing significant risks of skin sensitization, reproductive toxicity, and systemic acute toxicity. This guide synthesizes standard GHS safety data with practical, field-proven handling protocols to ensure scientific integrity and personnel safety.
Chemical Nature & Reactivity
The Mechanism of Toxicity & Efficacy
The physiological hazard of chloroacetamides is directly linked to their mechanism of action: Nucleophilic Substitution (
-
The Target: Thiol (-SH) groups on cysteine residues (in proteins) or glutathione (an antioxidant).
-
The Reaction: The sulfur atom attacks the
-carbon, displacing the chloride ion. -
The Consequence:
-
Therapeutic:[1] Permanent inactivation of a disease-causing enzyme.
-
Toxicologic: Depletion of cellular glutathione (leading to oxidative stress) or haptenization of skin proteins (leading to severe allergic dermatitis).
-
Visualization: Cysteine Alkylation Pathway
The following diagram illustrates the irreversible binding mechanism that dictates both the drug's efficacy and its handling hazards.
Figure 1: Mechanism of Action. The irreversible alkylation of cysteine thiols is the primary driver for both pharmacological efficacy and toxicity (sensitization).
Hazards Identification (GHS Standards)
Chloroacetamide derivatives are classified as high-potency sensitizers . The data below reflects the harmonized classification for the parent compound, 2-Chloroacetamide (CAS: 79-07-2), but should be treated as the minimum baseline for all derivatives.
Table 1: GHS Hazard Classification & Signal Words
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 3 | DANGER | H301: Toxic if swallowed.[1][2][3][4][5] |
| Skin Sensitization | 1 | WARNING | H317: May cause an allergic skin reaction.[2][3][4][5][6] |
| Reproductive Toxicity | 2 | WARNING | H361f: Suspected of damaging fertility.[2][5][6] |
| Aquatic Toxicity | 2/3 | - | H411: Toxic to aquatic life with long-lasting effects. |
Critical Note: Many novel chloroacetamide drugs are not fully characterized. Researchers must apply the Precautionary Principle , assuming all derivatives possess the toxicity profile of the parent scaffold until proven otherwise.
Engineering Controls & Personal Protective Equipment (PPE)
Standard nitrile gloves often provide insufficient protection against small, organic-soluble alkylating agents.
Glove Selection Logic
-
Permeation vs. Degradation: Chloroacetamides may not "eat" through a glove (degradation), but they can diffuse through the polymer matrix (permeation) to reach the skin.
-
Recommendation:
-
Standard Handling: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner). Change outer glove every 30 minutes.
-
Concentrated Stock Solutions: Silver Shield/4H (Laminate) gloves or Butyl rubber are required.
-
Hierarchy of Controls Workflow
The following decision tree outlines the mandatory safety protocols based on the experimental state.
Figure 2: Operational safety workflow for handling solid and liquid forms of chloroacetamide derivatives.
Experimental Protocols: Handling & Deactivation
Weighing and Solubilization
Objective: Prevent inhalation of dust and contact with high-concentration aerosols.
-
Engineering: Weigh solids only inside a certified chemical fume hood or a powder containment balance enclosure.
-
Technique: Use anti-static weighing boats. Do not use spatulas that have been used for other compounds without thorough cleaning (acetone/methanol wash).
-
Solvent Addition: Add solvent (DMSO/DMF) to the solid slowly to minimize aerosol generation.
Chemical Deactivation (Quenching)
Unlike standard organic waste, reactive warheads should be chemically deactivated before disposal to protect EHS personnel.
The "Scavenger" Protocol:
-
Principle: Use a cheap, sacrificial thiol to react with the chloroacetamide, converting it into a harmless thioether.
-
Reagents: L-Cysteine, Glutathione, or Sodium Thiosulfate.
-
Procedure:
-
Collect liquid waste containing chloroacetamides in a dedicated flask.
-
Add excess (2-5 equivalents) of aqueous L-Cysteine or Sodium Thiosulfate.
-
Adjust pH to 8-9 (using Sodium Bicarbonate) to ensure the scavenger is in its reactive thiolate form.
-
Stir for 1 hour.
-
Dispose of the mixture as non-reactive halogenated organic waste.
-
Emergency Response Procedures
Accidental Spills[7]
-
Minor Spill (< 5 mL):
-
Major Spill / Powder Release:
-
Evacuate the lab immediately.
-
Do not attempt to sweep dry powder (risk of inhalation).
-
Contact EHS/Hazmat team for wet-method cleanup.
-
Exposure First Aid
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol, as it may increase skin permeability.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek immediate ophthalmological support.
Storage and Stability
-
Hydrolysis: Chloroacetamides are susceptible to hydrolysis in aqueous environments, particularly at high pH (>8.0), releasing chloride ions and hydroxy-derivatives.
-
Storage Conditions: Store neat compounds at -20°C under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
Incompatibility: Keep away from strong bases (induces hydrolysis) and strong nucleophiles (thiols, amines) unless intended for reaction.
References
-
PubChem. (n.d.). 2-Chloroacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Chloroacetamide.[2][3][4][5][6] Retrieved from [Link]
- Singh, J., et al. (2011). "The resurgent interest in covalent binding drugs." Nature Reviews Drug Discovery, 10, 307–317. (Contextualizing the utility and reactivity of the warhead).
- Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. (Methodology for cysteine reactivity profiling).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 7. eurofinsus.com [eurofinsus.com]
Methodological & Application
Synthesis protocol for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide from 2-bromoacetophenone
Executive Summary
This protocol details the synthesis of
Strategic Route Selection:
The synthesis utilizes a two-step sequence starting from 2-bromo-1-(2-bromophenyl)ethanone (often colloquially referred to as
-
Delépine Reaction: Conversion of the
-bromo ketone to the primary amine salt using hexamethylenetetramine (HMTA). This method is selected over direct ammonolysis to prevent the formation of symmetrical pyrazines and poly-alkylation byproducts. -
Schotten-Baumann Acylation: Selective
-acylation of the resulting amine hydrochloride using chloroacetyl chloride in the presence of a non-nucleophilic base.
Critical Materials & Reagents
Starting Material Clarification
Critical Note: The user prompt specified "2-bromoacetophenone." In standard nomenclature, "2-bromoacetophenone" refers to phenacyl bromide (unsubstituted phenyl ring). However, the target molecule contains a 2-bromophenyl moiety.[1]
-
Required Starting Material: 2-bromo-1-(2-bromophenyl)ethanone (CAS: 49851-55-0).[1][2]
-
Alternate Name:
-dibromoacetophenone.
Reagents Table
| Reagent | Role | CAS No. | Eq.[3][4] | Notes |
| 2-Bromo-1-(2-bromophenyl)ethanone | Substrate | 49851-55-0 | 1.0 | Potent lachrymator. Handle in hood. |
| Hexamethylenetetramine (HMTA) | Amination Agent | 100-97-0 | 1.1 | Kinetic control agent. |
| Chloroform ( | Solvent (Step 1) | 67-66-3 | - | Anhydrous preferred. |
| Ethanol (EtOH) | Solvent (Hydrolysis) | 64-17-5 | - | 95% or Absolute. |
| Hydrochloric Acid (conc.) | Hydrolysis Agent | 7647-01-0 | Excess | 37% Aqueous. |
| Chloroacetyl Chloride | Acylating Agent | 79-04-9 | 1.2 | High reactivity; moisture sensitive. |
| Triethylamine (TEA) | Base Scavenger | 121-44-8 | 2.5 | Must neutralize salt + reaction HCl. |
| Dichloromethane (DCM) | Solvent (Step 2) | 75-09-2 | - | Dry; stabilize with amylene. |
Safety Protocol (Lachrymator Warning)
- -Halo Ketones: The starting material is a severe eye and respiratory irritant. All weighing must occur in a functioning fume hood. Double-gloving (Nitrile) is mandatory.
-
Chloroacetyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl gas.
-
Waste Disposal: Aqueous waste from Step 1 contains formaldehyde (carcinogen). Segregate accordingly.
Experimental Protocol
Phase 1: Synthesis of 2-Amino-1-(2-bromophenyl)ethanone Hydrochloride
Methodology: Delépine Reaction
Rationale: Direct reaction of
-
Complexation:
-
Dissolve 2-bromo-1-(2-bromophenyl)ethanone (10.0 mmol, 2.78 g) in chloroform (30 mL).
-
Add hexamethylenetetramine (11.0 mmol, 1.54 g) in one portion.
-
Stir the solution at room temperature (RT) for 4–12 hours.
-
Observation: A white crystalline precipitate (the quaternary hexaminium salt) will form.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold chloroform (
) to remove unreacted starting material. Air dry the solid.
-
-
Acid Hydrolysis:
-
Suspend the dried hexaminium salt in ethanol (20 mL).
-
Add conc. HCl (4 mL) dropwise (Exothermic).
-
Heat the mixture to reflux (
) for 2 hours. -
Mechanism:[3][4][5][6][7] The acetal-like linkages of the HMTA cage break down, releasing formaldehyde (trapped as diethyl acetal) and ammonium chloride, leaving the target amine hydrochloride.[6]
-
Isolation: Cool to
. The ammonium chloride ( ) may precipitate first; filter it off if present. Concentrate the filtrate to 5 mL. Add diethyl ether (20 mL) to precipitate the 2-amino-1-(2-bromophenyl)ethanone hydrochloride .
-
Phase 2: Acylation to N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Methodology: Modified Schotten-Baumann Rationale: The amine is available as an HCl salt. We require >2 equivalents of base: 1 eq to liberate the free amine, and 1 eq to neutralize the HCl generated by the acyl chloride.
-
Preparation:
-
Suspend 2-amino-1-(2-bromophenyl)ethanone HCl (5.0 mmol, 1.25 g) in anhydrous DCM (25 mL) in a round-bottom flask under Nitrogen/Argon.
-
Cool the suspension to
using an ice bath.
-
-
Base Addition:
-
Add Triethylamine (12.5 mmol, 1.74 mL) dropwise.
-
Observation: The suspension will clear as the free amine dissolves, followed by the formation of triethylamine hydrochloride precipitate (cloudiness). Stir for 15 mins.
-
-
Acylation:
-
Add chloroacetyl chloride (6.0 mmol, 0.48 mL) dropwise over 10 minutes, maintaining temperature
. -
Allow the reaction to warm to RT and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The amine spot (baseline/low
) should disappear; product spot ( ) appears.
-
-
Workup:
-
Quench with water (20 mL).
-
Separate the organic (DCM) layer.
-
Wash organic layer successively with:
-
1M HCl (15 mL) – removes unreacted amine/TEA.
-
Sat.
(15 mL) – neutralizes acid traces. -
Brine (15 mL).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes).
-
Analytical Validation (Self-Validating Metrics)
| Parameter | Expected Value | Diagnostic Significance |
| Physical State | White to off-white solid | Yellowing indicates oxidation or amine impurities. |
| Diagnostic doublet coupling with NH. Confirms | ||
| Diagnostic singlet. Confirms chloroacetyl incorporation. | ||
| Amide proton. Disappears on | ||
| IR Spectroscopy | Distinct from Amide I band.[9] | |
| IR Spectroscopy | Confirms acylation. |
Process Visualization
Synthetic Pathway (Reaction Scheme)
Caption: Stepwise conversion of
Workup Logic Flow
Caption: Purification logic for the removal of basic and acidic impurities from the acylation mixture.
References
-
Delépine Reaction Mechanism & Scope
-
General Protocol for Delépine Synthesis
-
Synthesis of N-aryl-2-chloroacetamides (Analogous Conditions)
- Starting Material Data (2-Bromo-1-(2-bromophenyl)ethanone)
Sources
- 1. 2-Bromo-1-(2-bromophenyl)ethanone | 49851-55-0 [sigmaaldrich.com]
- 2. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Characterization of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide as a Putative Covalent Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a novel small molecule with potential applications in chemical biology and drug discovery. Its chemical architecture, specifically the presence of an α-chloroacetamide functional group, strongly suggests its potential as a targeted covalent inhibitor.[1][2] Covalent inhibitors can offer distinct therapeutic advantages, including enhanced potency and prolonged target engagement, by forming a stable bond with a specific amino acid residue, typically a nucleophilic cysteine, within the target protein's binding site.[2][3]
The α-chloroacetamide moiety is a well-characterized "warhead" that can react with nucleophilic residues.[1][4] However, this reactivity must be finely tuned to ensure target specificity and minimize off-target effects, which could lead to toxicity.[2][5] Therefore, a systematic and rigorous in vitro evaluation is paramount to characterizing the compound's biological activity, identifying its molecular target(s), and validating its mechanism of action.
This comprehensive guide provides a structured workflow with detailed protocols for the initial in vitro characterization of this compound. The protocols are designed to progress logically from assessing general reactivity to identifying specific protein targets, confirming the covalent binding mechanism, and finally, evaluating its effects in a cellular context.
Part 1: Foundational Assessment of Reactivity and Promiscuity
Before investigating specific enzyme targets, it is crucial to understand the intrinsic chemical reactivity of the compound. An overly reactive compound may indiscriminately modify numerous proteins, leading to toxicity, whereas a compound with low reactivity may not engage its intended target effectively. A Glutathione (GSH) reactivity assay serves as an excellent surrogate for assessing the compound's potential for off-target covalent modification, as GSH is the most abundant intracellular thiol.[5][6][7]
Protocol 1: Glutathione (GSH) Reactivity Assay
Principle: This assay measures the rate at which this compound forms an adduct with glutathione. The rate of depletion of the parent compound is monitored over time using liquid chromatography-mass spectrometry (LC-MS), allowing for the calculation of the compound's half-life in the presence of GSH.[5][6] This provides a quantitative measure of its electrophilicity.
Materials:
-
This compound
-
Glutathione (GSH), reduced form
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (HPLC grade)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
UHPLC-MS system
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (prepare fresh).
-
Prepare the reaction buffer: PBS, pH 7.4.
-
-
Assay Procedure:
-
Equilibrate the reaction buffer and GSH stock solution to 37°C.
-
In a microcentrifuge tube, add PBS to achieve a final reaction volume of 500 µL.
-
Add GSH to a final concentration of 5 mM.
-
Initiate the reaction by adding the test compound stock solution to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of cold quenching solution. This stops the reaction by precipitating proteins and acidifying the mixture.
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by UHPLC-MS to quantify the remaining amount of the parent compound. Monitor both the depletion of the test compound and the appearance of the expected GSH adduct.[6]
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The half-life (t½) can be calculated from the slope (k) of the linear regression fit to the data, where t½ = 0.693 / k.[6]
-
Data Presentation: Sample GSH Reactivity Data
| Time (min) | Parent Compound Remaining (%) | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 15 | 85 | 4.44 |
| 30 | 72 | 4.28 |
| 60 | 52 | 3.95 |
| 120 | 27 | 3.30 |
| 240 | 7 | 1.95 |
This table illustrates a typical dataset for a compound with moderate reactivity.
Part 2: Unbiased Screening for Target Identification
With an understanding of the compound's general reactivity, the next step is to identify its specific biological targets. An effective approach is to screen the compound against large, diverse panels of proteins, such as kinases or proteases, which are common targets for covalent inhibitors.
Protocol 2: Broad-Spectrum Kinase Inhibition Screening
Principle: This protocol outlines the use of a commercial kinase screening service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) to assess the inhibitory activity of the compound against a large panel of human kinases. These platforms typically employ competition binding assays where the ability of the test compound to displace a known ligand from the kinase active site is measured.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.
-
Submission to Vendor: Follow the vendor's specific instructions for sample submission, which typically involves providing the compound at a specified concentration and volume.
-
Screening: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Analysis: The primary data is usually provided as Percent of Control (%Ctrl) or Percent Inhibition. A lower %Ctrl value indicates stronger binding and inhibition. Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition at 10 µM).
Data Presentation: Sample Kinase Panel Screening Results
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | 15 | 35 |
| BTK | 92 | 99 |
| JAK3 | 88 | 97 |
| SRC | 25 | 48 |
| CDK2 | 5 | 12 |
This hypothetical data identifies BTK and JAK3 as primary "hits" for further investigation.
Part 3: In-Depth Characterization of Target Inhibition
Once a primary target (a "hit") is identified, a series of focused biochemical assays are required to confirm the interaction, determine the potency, and elucidate the mechanism of inhibition. For this section, we will assume that "Kinase X" was identified as a primary hit from the screening panel.
Protocol 3: IC50 Determination via Dose-Response Assay
Principle: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. This is determined by measuring the activity of Kinase X across a range of inhibitor concentrations. An assay like the ADP-Glo™ Kinase Assay is suitable, as it measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant active Kinase X
-
Specific peptide substrate for Kinase X
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the inhibitor in DMSO, typically starting from 1 mM. Then, dilute this series into the kinase assay buffer to create a range of concentrations for the assay (e.g., 100 µM to 1 nM final concentration).
-
Enzyme and Substrate Preparation: Prepare a solution of Kinase X and its peptide substrate in the assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This pre-incubation time is critical for covalent inhibitors.[8]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "vehicle control" as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 4: Covalent Mechanism Confirmation via Jump-Dilution Assay
Principle: This assay is designed to determine if the inhibition is irreversible (covalent) or reversible.[9][10][11] An enzyme-inhibitor complex is formed at high concentrations and then rapidly diluted. If the inhibitor is reversible, it will dissociate upon dilution, and enzyme activity will be restored.[11] If it is irreversible, the covalent bond will persist, and enzyme activity will remain inhibited.[9][11]
Step-by-Step Methodology:
-
Pre-incubation (Complex Formation):
-
Incubate a high concentration of Kinase X (e.g., 100x the concentration used in the IC50 assay) with a saturating concentration of the inhibitor (e.g., 10-20x the IC50 value).[9][12]
-
Also prepare a "no inhibitor" control under the same conditions.
-
Allow the incubation to proceed for a sufficient time (e.g., 60 minutes) to ensure complex formation.
-
-
Jump Dilution:
-
Activity Monitoring:
-
Immediately begin monitoring the kinase activity over time using a continuous or kinetic read assay (like the ADP-Glo™ assay performed in kinetic mode).
-
-
Data Analysis:
-
Plot enzyme activity (or product formation) versus time.
-
Compare the activity curve from the inhibitor-treated sample to the control.
-
Interpretation:
-
Irreversible/Covalent: No or very slow recovery of enzyme activity.[11]
-
Reversible: Rapid recovery of enzyme activity to the level of the control.[11]
-
Slow Reversible: A gradual, time-dependent recovery of activity. The rate of this recovery can be used to calculate the inhibitor's dissociation rate constant (k_off).[9][11]
-
-
Diagram: Jump-Dilution Workflow
Caption: Workflow for the jump-dilution assay to test for irreversible inhibition.
Part 4: Cellular Assays for Target Engagement and Viability
Demonstrating that a compound inhibits a purified enzyme is a critical first step. However, it is essential to confirm that the compound can enter cells, engage its intended target, and exert a biological effect.
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[13][14][15] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its thermal stability.[13][15][16] This change in melting temperature (Tm) can be detected by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining via Western blot or other methods.[13][15]
Materials:
-
A relevant cell line expressing Kinase X (e.g., a cancer cell line where Kinase X is a known driver).
-
Complete cell culture medium.
-
This compound.
-
PBS and cell lysis buffer (with protease and phosphatase inhibitors).
-
PCR tubes and a thermal cycler.
-
Centrifuge, equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific for Kinase X.
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by high-speed centrifugation to remove cell debris.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[14]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and normalize the samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against Kinase X.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase X at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble Kinase X remaining relative to the non-heated control against the temperature.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Diagram: CETSA® Principle
Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.
Protocol 6: Cell Viability Assay
Principle: This assay measures the effect of the compound on cell proliferation and cytotoxicity. An MTS or MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Relevant cell line.
-
Complete cell culture medium.
-
This compound.
-
96-well clear-bottom cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. Domainex. Available at: [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]
-
Zhao, Q., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link] (Note: While the primary link may not be available, the principles are widely cited and accessible through other sources like reference 1 and 10).
-
Böger, R. H., et al. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available at: [Link]
-
La-Beck, N. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]
-
Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Liu, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. Medicinal Chemistry Communications. Available at: [Link]
-
Turcotte, S. (2023). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. Available at: [Link]
-
BellBrook Labs. (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Available at: [Link]
-
London, N., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Li, A., et al. (2014). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. Molecules. Available at: [Link]
-
Martin, A. & Wark, C. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. BMG LABTECH YouTube. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
-
OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. OTAVA. Available at: [Link]
-
Shapiro, A. B. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. Available at: [Link]
-
Uzelac, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
Waring, M. J. (2016). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Selvakumar, P., et al. (2012). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Keillor, J. W., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology. Available at: [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Copeland, R. A., et al. (2011). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical Biochemistry. Available at: [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. Available at: [Link]
-
Asati, V., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society. Available at: [Link]
-
Agatonović-Kuštrin, S., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules. Available at: [Link]
-
Asati, V., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Sciencemadness Wiki. Available at: [Link]
-
Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research. Available at: [Link]
-
PubChem. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 6. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. news-medical.net [news-medical.net]
Crystallization methods for protein complexes with N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Application Note: Optimized Crystallization of Protein Complexes with the Covalent Probe N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Introduction & Compound Profile
This technical guide details the protocol for co-crystallizing proteins with This compound (referred to herein as Br-ClAc ). This compound belongs to a class of electrophilic fragments widely used in covalent fragment-based drug discovery (FBDD).
Compound Architecture & Utility:
-
Warhead: The 2-chloroacetamide moiety is a moderately reactive electrophile that targets nucleophilic cysteine residues via an SN2 mechanism, forming an irreversible thioether bond.
-
Scaffold: The 2-(2-bromophenyl)-2-oxoethyl core provides hydrophobic contacts and a distinct shape profile.
-
Crystallographic Utility: The Bromine (Br) atom serves as an internal heavy-atom derivative. This allows for experimental phasing (SAD/MAD) or unambiguous ligand placement using anomalous difference Fourier maps, a critical advantage when validating fragment hits with low occupancy or flexible binding modes.
Mechanism of Action & Experimental Logic
The successful crystallization of this complex relies on the formation of a stable, covalent adduct prior to crystal nucleation. Unlike reversible inhibitors, where equilibrium drives binding, this protocol requires kinetic management of the alkylation reaction.
Reaction:
Key Considerations:
-
Buffer Compatibility: Nucleophiles (DTT,
-mercaptoethanol) must be removed, as they will quench the chloroacetamide warhead. -
pH Sensitivity: The reaction rate depends on the deprotonation of the target cysteine. A pH of 7.0–8.0 is typically optimal to balance cysteine reactivity (
) while maintaining protein stability. -
Bromine Phasing: The theoretical K-absorption edge of Bromine is 13.47 keV (0.92 Å). Data collection at this energy maximizes the anomalous signal (
).
Pre-Crystallization Workflow
The following diagram outlines the critical path from protein purification to diffraction.
Figure 1: Strategic workflow for generating covalent protein-ligand crystals. Note the critical Mass Spectrometry checkpoint.
Detailed Protocol
Phase I: Complex Preparation
Step 1: Protein Buffer Exchange Ensure the protein is in a non-nucleophilic buffer.
-
Recommended Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
-
Strictly Avoid: DTT,
-ME, primary amines (Tris is acceptable but HEPES is preferred to prevent potential side reactions at high pH/temp). -
Reducing Agent Substitute: If the protein requires a reducing agent for stability, use 0.5 mM TCEP . TCEP is resistant to alkylation by chloroacetamides under standard conditions [1].
Step 2: Ligand Solubilization
-
Dissolve Br-ClAc in 100% DMSO to a stock concentration of 100 mM .
-
Note: The compound is hydrophobic. Sonicate briefly if turbidity is observed.
Step 3: Incubation (Covalent Labeling)
-
Dilute protein to 5–10 mg/mL.
-
Add Br-ClAc to a 1:5 to 1:10 molar excess (Protein:Ligand).
-
Example: To 500 µL of 100 µM protein, add 5 µL of 100 mM ligand (final ligand conc. 1 mM, 1:10 ratio).
-
Incubate at 4°C for 12–24 hours .
-
Optimization: If the target cysteine is solvent-exposed, 2–4 hours at Room Temperature (RT) may suffice. For buried cysteines, overnight incubation is required.
-
Step 4: Quality Control (Crucial)
-
Perform Intact Protein LC-MS .
-
Success Criteria: Observe a mass shift of +212.5 Da (Molecular Weight of Ligand minus HCl).
-
Calculation: MW (Ligand) ≈ 248.5 Da. Loss of Cl (-35.5) + Loss of H (-1.0) = Net addition of ~212 Da.
-
-
Target: >95% mono-labeled species. If <50% labeled, increase incubation time or temperature (up to 25°C).
Step 5: Removal of Excess Ligand
-
Excess hydrophobic ligand can disrupt crystal lattice formation.
-
Run the complex through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75/200) equilibrated in the crystallization buffer.
-
Pool the monomeric peak. Concentrate to final crystallization concentration (typically 10–20 mg/mL).
Phase II: Crystallization Screening
Method: Sitting Drop Vapor Diffusion. Ratio: 1:1 (Protein:Reservoir) and 2:1 drops.
Recommended Screens:
-
PEG/Ion Screen: Standard PEG 3350/4000 gradients with various salts.
-
Organic Solvent Screen: The hydrophobic nature of the bromophenyl group may favor conditions containing MPD or Isopropanol.
-
Seed Stock: If apo-crystals are available, use them for micro-seeding into the complex drops to bypass nucleation barriers.
Table 1: Troubleshooting Crystallization Issues
| Issue | Probable Cause | Solution |
| Precipitation | Ligand insolubility or protein denaturation | Reduce ligand excess during incubation; Add 5% DMSO to crystallization buffer. |
| No Crystals | Conformational change upon binding | Rescreen with broad sparse-matrix screens; Try "Soaking" protocol (see below). |
| Low Occupancy | Slow reaction kinetics | Increase incubation time; Verify covalent bond by MS; Ensure pH > 7.0. |
Alternative: Soaking Protocol If co-crystallization fails, grow apo-crystals first.
-
Transfer apo-crystals to a drop containing reservoir solution + 2–5 mM Br-ClAc .
-
Incubate for 2–24 hours .
-
Warning: Chloroacetamides react slower than acrylamides. Long soak times may damage crystal quality (cracking).
Data Collection & Structure Solution
This is the high-value step where the specific properties of Br-ClAc are leveraged.
1. Anomalous Data Collection:
-
Energy: Tune the beamline to 13.474 keV (Bromine K-edge peak).
-
Strategy: Collect a highly redundant dataset (360° or more) to measure the small anomalous signal accurately.
2. Ligand Validation:
-
Calculate an Anomalous Difference Map (
). -
Look for a strong peak (>5
) corresponding to the Bromine atom. -
Benefit: This unambiguously defines the orientation of the bromophenyl ring, distinguishing the correct binding pose from potential artifacts, even at moderate resolution (2.5–3.0 Å).
References
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society, 141(22), 8951–8968. Link
-
Structural Genomics Consortium. (2020).[2] Electrophile Fragment Screening for SARS-CoV-2 Mpro.[1][3][4][5][6] Diamond Light Source Data. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide in activity-based protein profiling (ABPP)
Application Note: Covalent Fragment Discovery & Target Identification
Executive Summary
This guide details the application of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide (hereafter referred to as Probe-Br ) as a covalent fragment in chemoproteomic screening. Unlike broad-spectrum activity-based probes that contain a reporter handle (e.g., biotin or alkyne), Probe-Br is a "dark" electrophile. Its primary application is in Competitive Activity-Based Protein Profiling (Competitive ABPP) , specifically using the isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP) platform.
By utilizing the chloroacetamide warhead for cysteine alkylation and the bromophenyl-oxoethyl scaffold for non-covalent molecular recognition, Probe-Br serves as a model "scout fragment" to identify ligandable cysteines within the proteome. This protocol outlines the workflow for mapping the binding sites of Probe-Br by quantifying its ability to compete with a broad-spectrum reporter probe (IA-alkyne).
Chemical Biology & Mechanism of Action
The Molecule: Structure-Function Analysis
-
Warhead (Chloroacetamide): An electrophilic motif that reacts primarily with nucleophilic cysteine thiols via an
mechanism. While less reactive than iodoacetamides, chloroacetamides offer a balance of stability and reactivity, making them ideal for fragment-based ligand discovery (FBLD). -
Scaffold (N-[2-(2-bromophenyl)-2-oxoethyl]): This moiety provides steric and electronic features that dictate specificity. The hydrophobic bromophenyl ring and the hydrogen-bond-accepting ketone allow the molecule to dock into specific protein pockets (e.g., cryptic allosteric sites) before covalent bond formation.
The Competitive ABPP Principle
Probe-Br lacks a visualization tag. Therefore, its activity is inferred inversely.
-
Treatment: The proteome is treated with Probe-Br. Reactive cysteines are alkylated (blocked).
-
Chase: The proteome is subsequently treated with a broad-spectrum "Scout Probe" (e.g., Iodoacetamide-Alkyne, IA-alkyne ).
-
Readout: Any cysteine modified by Probe-Br is unavailable to react with IA-alkyne.
-
Quantification: Mass spectrometry reveals a loss of signal (high Light:Heavy ratio) for peptides targeted by Probe-Br compared to vehicle controls.
Experimental Workflow: Competitive isoTOP-ABPP
The following workflow utilizes isotopic labeling (TEV-tags) to quantify the occupancy of Probe-Br across the proteome.
Diagram: Competitive ABPP Logic Flow
Caption: Workflow for identifying targets of Probe-Br. The molecule acts as a competitor, preventing the binding of the reporter probe (IA-alkyne).
Detailed Protocol
Reagents & Preparation
-
Probe-Br Stock: Dissolve this compound in anhydrous DMSO to 50 mM. Store at -20°C.
-
IA-Alkyne (Scout Probe): 10 mM stock in DMSO.
-
Click Reagents:
-
TBTA (Ligand): 1.7 mM in DMSO/t-Butanol (1:4).
- : 50 mM in water.
-
TCEP (Reductant): 50 mM in water (Freshly prepared).
-
-
TEV-Biotin Tags: Isotopically light (Control) and heavy (Experimental) cleavable biotin-azide tags.
Step-by-Step Methodology
Step 1: Proteome Preparation
-
Lyse cells (e.g., HEK293T, Jurkat) in PBS containing protease inhibitors (omit EDTA if possible, or keep low).
-
Adjust protein concentration to 2 mg/mL .
-
Aliquot 1 mg of protein (500 µL) into two tubes: Sample A (Control) and Sample B (Experiment) .
Step 2: Competitive Incubation (The Critical Step)
-
Sample B: Add Probe-Br (final conc. 50 µM).
-
Sample A: Add equivalent volume of DMSO.
-
Incubate for 1 hour at Room Temperature (25°C) or 4°C (to favor specific binding over non-specific alkylation).
-
Expert Insight: Chloroacetamides react slower than iodoacetamides. A 1-hour incubation is standard, but time-course optimization (30 min – 4 hrs) may be required for low-abundance targets.
-
Step 3: Pulse-Labeling
-
Add IA-Alkyne to both tubes (final conc. 100 µM).
-
Incubate for 1 hour at Room Temperature .
-
Note: The IA-alkyne concentration must be in excess to label all remaining available cysteines.
-
Step 4: Click Chemistry & Enrichment
-
Add Light-TEV-Azide to Sample A (DMSO).
-
Add Heavy-TEV-Azide to Sample B (Probe-Br).
-
Add Click Mix (TBTA,
, TCEP) to initiate reaction. Shake for 1 hour. -
Precipitate proteins (Methanol/Chloroform/Water) to remove excess reagents.
-
Resuspend pellets in 1.2% SDS/PBS.
-
Combine Sample A and Sample B (1:1 ratio).
-
Incubate with Streptavidin-Agarose beads for 2 hours.
Step 5: Digestion & Elution
-
Wash beads stringently (1% SDS, 6M Urea, PBS).
-
Perform on-bead digestion with Trypsin (overnight).
-
Elute probe-modified peptides using TEV Protease (cleaves the linker, releasing the peptide for MS).
Data Analysis & Interpretation
The output is a list of cysteine-containing peptides with Heavy/Light (H/L) ratios.
| Parameter | Calculation | Interpretation |
| Ratio ( | Represents the degree of competition.[1] | |
| No Binding | Probe-Br did not bind this cysteine; IA-alkyne labeled both samples equally. | |
| Partial Hit | Probe-Br occupies ~50-80% of the target site. | |
| Strong Hit | Probe-Br fully blocked the site. This is a high-confidence target. |
Validation Criteria:
-
Reproducibility: Hits should be observed in at least 2 biological replicates.
-
Selectivity: If Probe-Br alkylates >5% of the total detected cysteines, it may be too reactive (promiscuous). Lower the concentration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Sequence Coverage | Poor enrichment or digestion. | Ensure Streptavidin beads are not overloaded; verify TEV protease activity. |
| Ratios | Probe-Br inactive or concentration too low. | Increase Probe-Br to 100 µM or check stock purity by LC-MS. |
| Precipitation during Click | High protein conc. or incompatible buffer. | Dilute proteome to 1 mg/mL before Click; ensure SDS < 1% during Click. |
| High Background | Non-specific binding of beads. | Increase washing stringency (add 6M Urea wash steps). |
References
-
Backus, K. M., et al. (2016).[2][3] Proteome-wide covalent ligand discovery in native biological systems.[1][2][4] Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[3] Nature, 468(7325), 790–795. [Link]
-
Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening.[5] Journal of the American Chemical Society, 141(22), 8864–8869. [Link]
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Storage and stability protocols for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide libraries
Application Note: Lifecycle Management & Stability Protocols for Electrophilic Covalent Libraries Focus Analyte: N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide Scaffolds
Executive Summary
The storage of covalent fragment libraries—specifically those utilizing
This guide provides a validated protocol for the solubilization, storage, and handling of This compound and structurally related libraries. Unlike standard small molecule libraries, these electrophilic compounds require strict exclusion of atmospheric moisture to prevent hydrolysis of the C-Cl bond and subsequent deactivation.
Key Takeaway: The primary failure mode for this library is DMSO hygroscopicity leading to hydrolytic dechlorination. Strict humidity control and limited freeze-thaw cycles are non-negotiable.
Chemical Stability Profile & Risk Analysis
To manage the library, one must understand the molecule's specific vulnerabilities.
Structural Analysis
-
The Warhead (2-chloroacetamide): A mild electrophile designed to alkylate thiols (e.g., Cysteine residues) via an
mechanism. -
The Linker (2-oxoethyl): The presence of a ketone beta to the amide nitrogen increases the polarity of the molecule but also introduces a slightly acidic methylene bridge.
-
The Core (2-bromophenyl): A lipophilic anchor. The heavy bromine atom aids in crystallographic hit validation (anomalous scattering) but increases lipophilicity, raising the risk of precipitation in aqueous buffers.
Degradation Mechanisms
-
Hydrolysis (Primary Risk): In the presence of water, the chloride leaving group is displaced by hydroxide, forming the inactive
-hydroxyacetamide. This reaction is accelerated by:-
High pH: Basic conditions (common in some assay buffers).
-
Wet DMSO: DMSO absorbs up to 30% water by weight if left open to air.
-
-
Photodecomposition: Aryl ketones can act as photosensitizers. While less critical than hydrolysis, prolonged exposure to UV/blue light should be avoided.
-
Precipitation: The "Freeze-Thaw Pump." Repeated cooling and warming cycles drive water condensation into the tube, lowering solubility and forcing the lipophilic bromophenyl core out of solution.
Protocol A: Solubilization & Master Stock Generation
Objective: Create a "Golden Copy" Master Stock with <0.1% water content.
Reagents:
-
Solvent: Anhydrous DMSO (99.9%, stored over molecular sieves). Do not use standard laboratory-grade DMSO.
-
Vessels: Cyclic Olefin Copolymer (COC) tubes or plates. Avoid standard Polypropylene (PP) for long-term storage if possible, as COC has lower leachables and better moisture barrier properties.
Step-by-Step Workflow:
-
Environment Control: Perform all weighing and solubilization inside a nitrogen-purged glove box or a dry-environment enclosure (Relative Humidity < 10%).
-
Solubilization:
-
Dissolve solid powder to a target concentration of 100 mM (Master Stock).
-
Note: Higher concentration reduces the relative impact of trace water.
-
Vortex gently for 30 seconds. Sonication is permitted but limit to <1 minute to avoid heating.
-
-
Filtration (Optional but Recommended): If solid debris is visible, centrifuge at 1000 x g for 2 minutes. Do not use syringe filters unless absolutely necessary (yield loss).
-
Baseline QC: Immediately draw a 1
L aliquot for LC-MS analysis.-
Acceptance Criteria: >90% purity; minimal presence of hydrolysis product (M-Cl+OH mass shift).
-
Protocol B: Storage Architecture
Objective: Maintain chemical integrity over 6–12 months.
The "Tiered" Storage System: Do not access your Master Stock for daily screening. Use a tiered approach.
| Tier | Format | Temp | Atmosphere | Usage |
| Tier 1: Master | Matrix Tubes (Glass/COC) | -80°C | Argon/N2 | Thaw once/year to generate Working copies. |
| Tier 2: Working | 384-well Echo Plates | -20°C | Sealed/Foil | Thaw max 5 times. Use for active screening.[1] |
| Tier 3: Assay | Diluted in Buffer | RT | Ambient | Single use only. Discard after 24h. |
Visual Workflow: Library Lifecycle
Figure 1: The unidirectional flow of material from solid to assay. Note that material never moves "upstream" to prevent contamination of the Master Stock.
Protocol C: Handling & Freeze-Thaw Management
Objective: Minimize the "Hygroscopic Window"—the time DMSO is liquid and exposed to air.
The "Golden Rules" of Handling:
-
Thaw Completely: Never pipette from a semi-frozen sample. This creates concentration gradients (cryoconcentration).
-
Equilibrate Sealed: Allow the plate/tube to reach Room Temperature (RT) before removing the seal. Opening a cold plate causes immediate condensation of atmospheric water onto the DMSO surface.
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) whenever possible. This eliminates tip contamination and allows for nanoliter transfers, reducing the volume of DMSO exposed to air.
Freeze-Thaw Decision Logic
Figure 2: Decision matrix for handling working copies. Rigorous QC is triggered after 5 freeze-thaw cycles.
Troubleshooting & QC Markers
If assay performance drops, perform a diagnostic LC-MS run looking for these specific markers:
| Observation | Diagnosis | Root Cause | Corrective Action |
| Mass Shift +18 Da | Hydrolysis | Water contamination in DMSO. | Check seal integrity; switch to fresh Master Stock. |
| Mass Shift +32 Da | Oxidation | DMSO oxidation (rare) or light exposure. | Store in amber tubes; check inert gas purge. |
| Loss of Signal (UV) | Precipitation | Compound crashed out of solution. | Centrifuge plate; re-determine concentration; avoid -80°C for working plates. |
| Shift in RT | Isomerization | Light-induced isomerization of ketone. | Protect from light; ensure laboratory lights are UV-filtered. |
References
-
Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Link
-
Cheng, X., et al. (2003).[2] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304. Link
-
Waybright, T. J., et al. (2009).[2] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708–715. Link
- Lucas, X., et al. (2015). "Covalent Fragment Screening: A Guide to the Design of Covalent Libraries." Journal of Medicinal Chemistry, 58(24), 9413–9427. (Contextual grounding for chloroacetamide reactivity).
-
Ellson, R., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening, 8(6), 489-498. Link
Disclaimer: This protocol is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for this compound before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Executive Summary: The Stability Profile
Why is this failing? The molecule N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a "double-barreled" electrophile. It contains a reactive chloroacetamide warhead designed for covalent modification (typically of cysteine thiols) and a phenacyl ketone group.
The primary instability issue—hydrolysis—is driven by the electron-withdrawing nature of the chlorine atom and the phenacyl group. These pull electron density away from the amide carbonyl, making it highly susceptible to nucleophilic attack by water (
The Degradation Cascade:
-
Direct Hydrolysis: Water attacks the amide bond, cleaving the molecule into 2-chloroacetic acid and the free amine 2-amino-1-(2-bromophenyl)ethanone (which rapidly degrades).
-
Nucleophilic Displacement: Hydroxide displaces the chloride (
), forming a hydroxyacetamide derivative. This renders the molecule inert as a covalent inhibitor. -
Cyclization (The Hidden Trap): Under acidic or thermal stress, the amide oxygen can attack the ketone, dehydrating the molecule to form an oxazole . This is often mistaken for hydrolysis due to mass changes.
Troubleshooting Guide (FAQ)
Direct solutions to common observations in the lab.
Scenario A: Analytical Anomalies (LC-MS/NMR)
Q: My LC-MS shows a mass shift of +18 Da or -36 Da. Is this hydrolysis?
-
+18 Da: This is likely hydrolysis (addition of
followed by loss of HCl is not typical; usually, you see the cleaved amine mass). However, if you see a shift of -36 Da (Loss of HCl), this indicates cyclization to an oxazole, not hydrolysis. -
+16 Da (approx): If you see a shift of roughly +17/18 Da but the retention time is slightly earlier, you may have formed the hydroxy-derivative (Cl replaced by OH). This occurs at high pH (>8.0).[1]
Q: I see a precipitate in my DMSO stock solution after 2 weeks.
-
Diagnosis: DMSO is hygroscopic. It absorbs water from the air. The water concentration in your "anhydrous" DMSO has likely reached a threshold where it is hydrolyzing the chloroacetamide, and the resulting breakdown products (or the protonated amine salt) are precipitating.
-
Fix: Use single-use aliquots. Never store DMSO stocks in large bottles that are repeatedly opened.
Scenario B: Biological Assay Failure
Q: The compound is inactive in my kinase/enzyme assay, but the stock is fresh.
-
Diagnosis: Check your buffer components. Did you use DTT ,
-Mercaptoethanol , or Glutathione ? -
Mechanism: These are thiols. Your compound is a cysteine-reactive covalent probe. It reacted with the buffer additives before it ever saw your protein.
-
Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent. TCEP is resistant to alkylation by chloroacetamides.
Q: Can I use Tris or Glycine buffers?
-
Diagnosis: No. Both contain primary amines. Over time (hours), the free amines in Tris/Glycine will displace the chloride in your compound, inactivating it.
-
Fix: Use HEPES, MOPS, or PBS (Phosphate Buffered Saline).
Visualizing the Degradation Pathways
Understanding the enemy is the first step to containment.
Figure 1: The three primary degradation fates of this compound in solution.
Standard Operating Procedures (SOPs)
Protocol 1: The "Golden Rules" of Storage
Follow this strictly to maximize shelf-life.
| Variable | Recommendation | Technical Rationale |
| Form | Solid Powder | Hydrolysis rates in solid state are negligible compared to solution. |
| Temperature | -20°C (Desiccated) | Arrhenius equation: Lower T reduces reaction rate. Desiccant prevents condensation. |
| Solvent | Anhydrous DMSO | Aprotic. Avoid Ethanol/Methanol (nucleophilic attack possible). |
| Container | Amber Glass / Foil | While less photo-sensitive than iodides, haloacetamides can degrade under UV. |
| Thawing | Equilibrate to RT | CRITICAL: Do not open a cold vial. Allow it to reach Room Temp (RT) to prevent condensation of atmospheric water. |
Protocol 2: Stability Check via HPLC
Run this QC check if the compound has been in solution >24 hours.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amide).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenacyl absorption).
-
Pass Criteria: Purity > 95%.
-
Note: If a peak appears at RRT (Relative Retention Time) ~0.8 with a mass of [M-36], this is the cyclized oxazole.
-
Decision Tree: Experimental Setup
Use this logic flow to design your buffer system.
Figure 2: Logic flow for selecting buffer components to minimize chloroacetamide deactivation.
References
-
Reactivity of Chloroacetamides: Scudellari, M. (2021).[2][3][4][5][6][7] Covalent inhibitors: An old strategy makes a comeback.[8] Nature Medicine. Mechanistic insight into the electrophilicity of alpha-haloacetamides.
-
Hydrolysis Kinetics: Roberts, A. L., et al. (2006).[9] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[3][5][9] Journal of Agricultural and Food Chemistry. Detailed kinetic data on the pH-dependence of chloroacetamide hydrolysis.
-
Cyclization Risks (Robinson-Gabriel): Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Describes the cyclodehydration of alpha-acylamino ketones (structurally identical to the target molecule) into oxazoles.
-
Buffer Compatibility: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Authoritative guide on the reactivity of haloacetyls with amines (Tris) and thiols (DTT).
Sources
- 1. ecs.umass.edu [ecs.umass.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetamides - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]
- 7. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Resolving stability issues of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide in phosphate buffers
The following Technical Support Guide is designed for researchers observing degradation or inconsistency when using N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide in phosphate-buffered systems.
Executive Summary
Users frequently report rapid degradation, precipitation, or loss of alkylating activity when incubating This compound (hereafter referred to as Compound A ) in phosphate buffers (e.g., PBS, Sodium Phosphate) at neutral or basic pH.
Root Cause: Phosphate ions act as general base catalysts, accelerating the hydrolysis of the
Immediate Action:
-
Switch Buffers: Replace Phosphate with HEPES , MOPS , or MES .
-
Lower pH: Maintain pH
7.0 (optimally 6.0–6.5) for stock stability. -
Solvent: Store high-concentration stocks in anhydrous DMSO or DMF at -20°C.
The Science: Why Phosphate Buffers Fail
To troubleshoot effectively, you must understand the degradation mechanism. Compound A contains two reactive centers: the
Mechanism of Failure: Phosphate-Catalyzed Hydrolysis
In pure water, hydrolysis of the C-Cl bond is slow. However, phosphate anions (
-
Result: The reactive -CH_2Cl group converts to -CH_2OH (glycolamide).
-
Consequence: The molecule loses its ability to covalently modify cysteine residues (its primary biological function).
Secondary Failure: Phenacyl-Assisted Instability
The "2-oxoethyl" (phenacyl) group adjacent to the amide nitrogen introduces a ketone.
-
Increased Acidity: The ketone makes the methylene protons (
between N and C=O) and the amide proton more acidic. -
Cyclization Risk: In basic conditions (pH > 7.5), the amide nitrogen or the ketone oxygen can participate in intramolecular attacks, leading to oxazole-like byproducts or cleavage.
Visualizing the Degradation Pathway
Caption: Figure 1. Phosphate-mediated hydrolysis pathway converting the active alkylator into an inert alcohol.
Troubleshooting Guide
Use this matrix to diagnose specific issues observed in your experiments.
| Symptom | Probable Cause | Corrective Action |
| Loss of Potency (IC50 shift > 10x) | Hydrolysis of C-Cl bond. The compound is no longer an electrophile. | Eliminate Phosphate. Switch to HEPES (25-50 mM). Prepare fresh dilutions from DMSO stock immediately before use. |
| Precipitation upon dilution | Low Solubility. The bromophenyl group is highly lipophilic; aqueous solubility is low. | Limit final concentration. Ensure < 1% DMSO is present to aid solubility, or use a carrier like cyclodextrin if compatible. |
| New HPLC Peaks (Early eluting) | Degradation Products. Likely the glycolamide derivative (more polar) or hydrolysis fragments. | Check pH. If pH > 7.5, degradation is rapid. Adjust buffer to pH 6.5. Run a "Time Zero" injection to confirm stock purity. |
| Yellowing of Solution | Oxidation/Photolysis. Brominated aromatics and phenacyl ketones are light-sensitive. | Protect from Light. Wrap vials in foil. Store stocks in amber glass. |
Recommended Protocols
Protocol A: Preparation of Stable Stock Solutions
Do not store this compound in aqueous buffer.
-
Weighing: Weigh the solid compound into an amber glass vial.
-
Solvent: Dissolve to 10–50 mM in anhydrous DMSO (Dimethyl Sulfoxide) or DMF .
-
Why: These aprotic solvents prevent hydrolysis.
-
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol B: Assessing Stability (Half-Life Determination)
If you must use a specific buffer, perform this validation first.
-
Prepare Buffer: 50 mM Buffer X (e.g., PBS vs. HEPES), pH 7.4.
-
Spike: Add Compound A to 50 µM final concentration (from DMSO stock).
-
Incubate: Hold at 25°C or 37°C.
-
Sample: Remove aliquots at
hours. -
Quench: Mix 1:1 with Acetonitrile + 0.1% Formic Acid (stops reaction).
-
Analyze: LC-MS/MS or HPLC-UV (254 nm). Monitor the decay of the parent peak.[1]
Expected Results (Hypothetical Data):
| Buffer System (pH 7.4, 37°C) | Estimated Half-Life ( | Recommendation |
| Phosphate (PBS) | < 2 hours | AVOID |
| Tris-HCl | ~ 4 hours | RISKY (Primary amine in Tris can react with C-Cl) |
| HEPES / MOPS | > 12 hours | RECOMMENDED |
| Water (unbuffered) | > 24 hours | Good for short term |
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer instead of Phosphate? A: No. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile and will react directly with the chloroacetamide group of your compound, forming a covalent adduct and inactivating your molecule even faster than phosphate hydrolysis [1].
Q2: Why does the "bromophenyl" group matter for stability? A: The bromine atom and the phenyl ring make the molecule hydrophobic (lipophilic). This drives the molecule to aggregate or precipitate in water, which can sometimes be mistaken for chemical instability. However, the electron-withdrawing nature of the bromophenyl-ketone system also pulls electron density away from the amide, potentially making the amide bond more susceptible to basic hydrolysis [2].
Q3: My assay requires Phosphate. What can I do? A: If the enzyme/target strictly requires phosphate:
-
Keep the incubation time short (< 30 mins).
-
Prepare the working solution of the compound in water or HEPES first, and add it to the phosphate-containing reaction mix last .
-
Lower the temperature to 4°C if the biological system allows.
Q4: Is the compound light sensitive? A: Yes. Phenacyl derivatives (ketones adjacent to aromatic rings) can undergo Norrish Type cleavage or radical formation upon UV exposure. Always work in low light or use amber vessels [3].
References
-
Hiller, A. et al. (2021).[2] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Journal of Agricultural and Food Chemistry. (Describes the kinetics of chloroacetamide hydrolysis and the catalytic effect of buffers).
-
Janda, L. et al. (2016).[2] Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. (Demonstrates reactivity of chloroacetamides in phosphate vs. other buffers).
-
BenchChem Technical Support . (2025). Stability issues of N-(2-Aminophenyl)-2-phenylacetamide and related aromatic amides. (General guide on amide/amine stability and oxidation).
-
European Pharmaceutical Review . (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (Discusses the limitations of phosphate and advantages of Histidine/HEPES).
Sources
Technical Support Center: Optimization of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide Reactivity
Welcome to the dedicated technical support center for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the reactivity of this covalent modifier, with a specific focus on the critical role of pH. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and ensure reliable, reproducible results.
Introduction to this compound Reactivity
This compound is an α-chloroacetamide derivative, a class of compounds widely utilized as covalent inhibitors in drug discovery and chemical biology.[1] The reactivity of this molecule is centered on the electrophilic carbon of the chloroacetamide moiety, which is susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues in proteins. This targeted covalent modification allows for the formation of a stable, irreversible bond with the target protein.
The efficiency and specificity of this reaction are profoundly influenced by the experimental conditions, with pH being a paramount factor. The pH of the reaction buffer dictates the protonation state of both the target nucleophile (e.g., cysteine) and potentially the chloroacetamide itself, thereby modulating the reaction rate and the potential for off-target modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chain of an amino acid residue, typically the thiolate anion of cysteine, attacks the carbon atom bearing the chlorine atom on the chloroacetamide group. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the protein.[2]
Q2: How does pH influence the reactivity of this compound with cysteine residues?
A2: The reactivity of α-chloroacetamides with cysteine is highly pH-dependent because the attacking species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). The concentration of the more nucleophilic thiolate is determined by the pKa of the cysteine's thiol group (typically around 8.0-8.5 in proteins, but can be lower in specific microenvironments) and the pH of the solution. As the pH increases above the pKa, the concentration of the thiolate anion rises, leading to an increased reaction rate. Therefore, the reaction is generally faster at neutral to slightly alkaline pH.[3][4]
Q3: Can this compound react with other amino acid residues?
A3: Yes, while cysteine is the primary target due to the high nucleophilicity of the thiolate anion, other nucleophilic amino acid residues can also react, particularly at higher pH values. The ε-amino group of lysine (pKa ~10.5) becomes significantly deprotonated and nucleophilic at alkaline pH, leading to potential off-target modification.[5] Histidine and methionine can also be modified under certain conditions, though generally at slower rates than cysteine.
Q4: Is this compound stable in aqueous buffers?
A4: this compound can undergo hydrolysis, especially under strongly acidic or basic conditions. Base-catalyzed hydrolysis typically proceeds via an SN2 reaction, where a hydroxide ion attacks the electrophilic carbon, replacing the chloride with a hydroxyl group. Under harsh acidic or basic conditions, amide bond cleavage can also occur. For typical biochemical experiments (pH 6-9), the rate of hydrolysis is generally slow enough to not significantly interfere with the reaction with the target protein, but it is a factor to consider, especially during long incubation times or at extreme pH values.
Q5: How can I monitor the reaction of this compound with my target protein?
A5: The reaction can be monitored using several techniques:
-
Mass Spectrometry (MS): Intact protein MS can be used to observe the mass shift corresponding to the covalent adduction of the compound. LC-MS/MS analysis of proteolytically digested protein can identify the specific residue(s) that have been modified.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the modified protein from the unmodified protein. It can also be used to quantify the disappearance of the starting compound or the appearance of the product in reactions with small molecule nucleophiles like glutathione.
-
Activity Assays: If the compound inhibits the activity of an enzyme, you can monitor the decrease in enzyme activity over time as a measure of the covalent modification rate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Reactivity | Suboptimal pH: The pH of the buffer is too low, resulting in a low concentration of the reactive thiolate anion. | Increase the pH of the reaction buffer in increments (e.g., from pH 7.0 to 7.5, 8.0, 8.5). Be mindful of protein stability at higher pH. |
| Compound Instability/Degradation: The compound may have hydrolyzed or degraded in the stock solution or reaction buffer. | Prepare fresh stock solutions of the compound in an anhydrous solvent like DMSO. Minimize the time the compound spends in aqueous buffer before the reaction. | |
| Inaccessible Cysteine Residue: The target cysteine residue may be buried within the protein structure and not accessible to the compound. | Consider using a denaturant (e.g., low concentrations of urea or guanidinium chloride) if it does not irreversibly denature your protein. Perform the reaction under partially denaturing conditions. | |
| Incorrect Compound Concentration: The concentration of the compound may be too low for the reaction to proceed at an observable rate. | Increase the molar excess of the compound relative to the protein. | |
| Poor Selectivity / Off-Target Modification | High pH: The reaction pH is too high, leading to the deprotonation and increased reactivity of other nucleophilic residues like lysine.[5] | Decrease the reaction pH to a range where cysteine is sufficiently nucleophilic but lysine is predominantly protonated (e.g., pH 7.0-7.5). |
| High Compound Concentration: A large excess of the compound can drive reactions with less reactive nucleophiles. | Reduce the concentration of the compound to the minimum required for efficient labeling of the target cysteine. | |
| Long Incubation Time: Extended reaction times can allow for slow, off-target modifications to accumulate. | Optimize the incubation time to achieve sufficient target modification while minimizing off-target reactions. Monitor the reaction progress over time. | |
| Protein Precipitation | Change in Protein Properties: Covalent modification can alter the surface properties of the protein, leading to aggregation and precipitation. | Optimize buffer conditions (e.g., adjust ionic strength, add stabilizing excipients like glycerol or arginine). Work at a lower protein concentration. |
| pH Close to Isoelectric Point (pI): If the reaction pH is close to the protein's pI, its solubility will be at a minimum. | Adjust the reaction pH to be at least one unit away from the protein's pI. | |
| Inconsistent Results | Buffer Incompatibility: Some buffer components can interfere with the reaction. Buffers containing primary amines (e.g., Tris) can act as competing nucleophiles. | Use non-nucleophilic buffers such as HEPES, phosphate, or MOPS. |
| Variability in Reagent Preparation: Inconsistent preparation of compound stock solutions or reaction buffers. | Ensure accurate and consistent preparation of all reagents. Always use freshly prepared solutions of the compound. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Cysteine Modification
This protocol provides a framework for determining the optimal pH for the reaction of this compound with a target protein.
Materials:
-
This compound
-
Target protein with an accessible cysteine residue
-
A series of buffers with varying pH (e.g., 50 mM Phosphate buffer for pH 6.0, 6.5, 7.0, 7.5; 50 mM HEPES for pH 7.5, 8.0; 50 mM Borate buffer for pH 8.5, 9.0)
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM N-acetylcysteine or glutathione)
-
Analytical method for monitoring modification (e.g., LC-MS, SDS-PAGE with a mass shift, or a functional assay)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of your target protein at a known concentration in a suitable storage buffer.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, prepare reaction mixtures for each pH to be tested. For a 100 µL final reaction volume:
-
80 µL of the appropriate pH buffer
-
10 µL of the protein stock solution (to a final concentration of, e.g., 10 µM)
-
-
Pre-incubate the protein-buffer mixtures at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the 10 mM compound stock solution to each tube to initiate the reaction (final compound concentration will be 1 mM, a 100-fold molar excess). Mix gently.
-
-
Incubate and Quench:
-
Incubate the reactions for a set period (e.g., 30, 60, or 120 minutes).
-
At the desired time point, quench the reaction by adding a sufficient volume of the quenching solution to scavenge any unreacted compound.
-
-
Analyze the Results:
-
Analyze the samples using your chosen analytical method to determine the extent of protein modification at each pH.
-
Plot the percentage of modified protein as a function of pH to identify the optimal pH range for the reaction.
-
Protocol 2: Kinetic Analysis of Reactivity using HPLC
This protocol describes how to determine the second-order rate constant for the reaction of this compound with a model thiol, such as glutathione (GSH), at a specific pH using HPLC.[2]
Materials:
-
This compound
-
Glutathione (GSH)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Anhydrous DMSO
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM stock solution of this compound in the reaction buffer.
-
Prepare a 1 mM stock solution of GSH in the reaction buffer.
-
-
Set up the Reaction:
-
In an HPLC vial, mix equal volumes of the compound and GSH stock solutions to achieve a final concentration of 0.5 mM for each reactant.
-
-
Monitor the Reaction by HPLC:
-
Immediately inject an aliquot of the reaction mixture onto the HPLC system (this will be your t=0 time point).
-
Continue to inject aliquots at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe a significant decrease in the starting material peak area.
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of this line will be the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH].
-
Data Presentation
Table 1: Influence of pH on Nucleophile Reactivity
| pH | Predominant Cysteine Species | Relative Reactivity of Cysteine | Predominant Lysine Species | Relative Reactivity of Lysine | Potential for Off-Target Reaction |
| 6.0 | R-SH (protonated) | Low | R-NH₃⁺ (protonated) | Very Low | Minimal |
| 7.4 | R-SH > R-S⁻ | Moderate | R-NH₃⁺ (protonated) | Low | Low |
| 8.5 | R-S⁻ ≈ R-SH | High | R-NH₃⁺ > R-NH₂ | Moderate | Moderate |
| 9.5 | R-S⁻ (thiolate) | Very High | R-NH₂ > R-NH₃⁺ | High | High |
Visualizations
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for covalent modification.
Logical Relationship of pH and Reactivity
Caption: Influence of pH on reactivity and side reactions.
References
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3125-3154. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]
-
Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
-
Pohl, J., & Keillor, J. W. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 19(1), 107-113. [Link]
-
Tamura, K., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(3), 1131-1145. [Link]
-
Wellaway, C. R., & Gravestock, D. (2020). pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. Biochemistry, 39(16), 4893-4900. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing reactivity of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide vs acrylamide inhibitors
Comparative Reactivity Analysis: α-Chloroacetamide vs. Acrylamide Covalent Inhibitors
A Senior Application Scientist's Guide to Warhead Selection in Targeted Drug Discovery
Introduction: The Covalent Advantage and the Chemist's Dilemma
Targeted Covalent Inhibitors (TCIs) have cemented their place in modern pharmacology, offering distinct advantages such as prolonged duration of action, high biochemical efficiency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2] The core of a TCI is its "warhead," an electrophilic functional group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3]
The choice of this warhead is a critical decision in the drug design process. It dictates the inhibitor's reactivity, selectivity, and ultimately, its therapeutic window. Two of the most prominent classes of cysteine-directed warheads are α-haloacetamides, exemplified here by N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide, and α,β-unsaturated amides, represented by the widely used acrylamide moiety.
While both effectively alkylate cysteine thiols, they do so through fundamentally different mechanisms, leading to significant variations in their kinetic profiles, selectivity, and suitability for therapeutic development. This guide provides an in-depth comparison of these two warhead classes, supported by mechanistic insights and detailed experimental protocols, to empower researchers to make informed decisions in the design and evaluation of next-generation covalent therapies.
Pillar 1: Unraveling the Mechanisms of Covalent Modification
The reactivity of a TCI is a two-step process: an initial, reversible non-covalent binding event (governed by the inhibition constant, K_I) followed by an irreversible chemical reaction that forms the covalent bond (governed by the rate of inactivation, k_inact).[4][5] The fundamental difference between α-chloroacetamides and acrylamides lies in the mechanism of this second, bond-forming step.
-
α-Chloroacetamides: SN2 Nucleophilic Substitution: The chloroacetamide warhead reacts via a direct SN2 mechanism. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom bearing the chlorine, displacing it as a chloride leaving group. This is a direct, one-step alkylation event.[6]
-
Acrylamides: Michael Addition: The acrylamide warhead reacts through a conjugate or Michael addition mechanism. The cysteine thiolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the final, stable thioether adduct.[4]
These distinct electronic pathways are the primary determinants of their differing reactivity profiles.
Figure 1. Reaction mechanisms for cysteine modification. α-Chloroacetamides react via a direct SN2 displacement, while acrylamides undergo a two-step Michael addition.
Pillar 2: A Head-to-Head Comparison of Reactivity and Selectivity
The choice between a chloroacetamide and an acrylamide warhead involves a critical trade-off between reactivity and selectivity.
Intrinsic Reactivity: α-Chloroacetamides are intrinsically more electrophilic and, therefore, more reactive than acrylamides.[7][8] The carbon-chlorine bond is highly polarized, making the carbon an excellent electrophile for the SN2 reaction. In contrast, the electrophilicity of an acrylamide's β-carbon is moderated by the resonance of the amide group. This difference is readily observed in assays measuring reactivity towards the biological thiol glutathione (GSH), where chloroacetamides typically exhibit significantly shorter half-lives.[8]
Selectivity and Off-Target Effects: The high intrinsic reactivity of chloroacetamides is a double-edged sword. While it can ensure rapid and complete target modification, it also carries a higher risk of indiscriminate, off-target reactions with other biological nucleophiles, leading to potential toxicity.[1][7] This has made them less common in approved drugs, though they remain valuable as chemical probes and in fragment-based screening campaigns where initial hits can be tuned.[8][9]
Acrylamides, being "softer" electrophiles, generally offer a superior selectivity profile.[10] Their lower reactivity means that covalent bond formation is more dependent on the initial non-covalent binding step (K_I), which brings the warhead into high effective concentration and optimal orientation near the target cysteine.[3] This reliance on the "guidance system" of the molecule allows for the design of highly selective inhibitors, as evidenced by the number of FDA-approved acrylamide-based drugs like Ibrutinib and Afatinib.[10][11]
Kinetic Efficiency (k_inact/K_I): The overall potency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_I. This parameter encapsulates both the initial binding affinity and the rate of covalent inactivation.[2] While chloroacetamides often have a higher k_inact due to their intrinsic reactivity, their K_I may be weaker if the scaffold lacks specific binding interactions. Conversely, a highly optimized acrylamide inhibitor can achieve a superior k_inact/K_I value by leveraging a very strong K_I, even with a more modest k_inact.
| Parameter | This compound (Class) | Acrylamide Inhibitors (Class) | Rationale & Significance |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The direct displacement mechanism of chloroacetamides contributes to their higher intrinsic reactivity compared to the two-step conjugate addition of acrylamides.[4][6] |
| Intrinsic Reactivity | High | Moderate to Low | Chloroacetamides react more rapidly with free thiols like glutathione, indicating higher inherent electrophilicity.[8] This can be beneficial for rapid target inactivation but increases off-target risk. |
| Selectivity Profile | Generally Lower | Generally Higher | Acrylamide reactivity is more dependent on precise positioning by the reversible binding event, leading to better selectivity. High chloroacetamide reactivity can lead to off-target labeling.[7] |
| Key Metric | k_inact/K_I | k_inact/K_I | This second-order rate constant is the gold standard for comparing covalent inhibitor efficiency, as it accounts for both binding affinity (K_I) and the maximal rate of inactivation (k_inact).[2] |
| Toxicity Concerns | Higher potential for off-target modification and immunogenicity. | Lower, but potential for Michael addition with other biological nucleophiles exists. | The higher reactivity of chloroacetamides is often cited as a concern for in vivo applications.[7] Acrylamide itself has known toxicity, but when incorporated into a targeted inhibitor, this is mitigated.[12][13] |
| Approved Drugs | Rare in approved therapeutics; more common in chemical probes. | Numerous (e.g., Ibrutinib, Afatinib, Sotorasib). | The tunable reactivity and higher selectivity of acrylamides have made them a more successful warhead class for clinical development.[10][11] |
Pillar 3: Experimental Validation of Covalent Inhibitor Reactivity
Objective comparison requires robust, reproducible experimental data. The following protocols provide a framework for characterizing and comparing the reactivity of chloroacetamide and acrylamide inhibitors.
Protocol 1: Glutathione (GSH) Stability Assay for Intrinsic Reactivity
Causality: This assay measures the intrinsic reactivity of an electrophile against a biologically relevant, non-protein thiol. It serves as a crucial surrogate for assessing the potential for off-target reactivity.[2][14] A compound that is rapidly depleted by GSH is likely to be promiscuous in a cellular context.
Figure 2. Workflow for the Glutathione (GSH) Reactivity Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in DMSO.
-
Prepare a 50 mM stock solution of L-Glutathione reduced (GSH) in a relevant aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine buffer, the GSH stock solution (to a final concentration of 500 µM), and pre-warm to 37°C.
-
Initiate the reaction by adding the inhibitor stock solution to a final concentration of 10 µM. Vortex briefly.
-
-
Time-Course Sampling:
-
Immediately remove an aliquot for the t=0 time point and quench it by adding it to 3 volumes of cold acetonitrile containing 0.1% formic acid.
-
Continue incubating the reaction mixture at 37°C, taking and quenching aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to pellet precipitated protein/GSH.
-
Analyze the supernatant by LC-MS, monitoring the peak area of the parent inhibitor.
-
-
Data Analysis:
-
For each time point, normalize the inhibitor peak area to the t=0 sample.
-
Plot the natural logarithm of the remaining inhibitor percentage versus time.
-
The slope of the line from a linear regression fit is the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t_1/2) as 0.693 / k_obs.
-
Protocol 2: Kinetic Analysis of Enzyme Inhibition (Determination of k_inact/K_I)
Causality: This is the definitive assay for quantifying the potency of a covalent inhibitor against its intended target.[15] It dissects the two key steps of inhibition: initial reversible binding (K_I) and the subsequent covalent inactivation (k_inact). The resulting second-order rate constant, k_inact/K_I, is the most reliable parameter for ranking and comparing different covalent inhibitors.
Figure 3. Workflow for determining covalent inhibition kinetic parameters.
Methodology:
-
Assay Setup:
-
Work in a 96- or 384-well plate format suitable for a fluorescence plate reader.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Pre-incubation:
-
Add a fixed concentration of the target enzyme to wells containing the different inhibitor concentrations.
-
Allow the enzyme and inhibitor to pre-incubate for various defined periods (e.g., 0, 10, 30, 60 minutes). This step is critical for observing time-dependent inhibition.
-
-
Reaction Initiation and Monitoring:
-
After each pre-incubation period, initiate the enzymatic reaction by adding a high concentration of a suitable substrate (typically ≥5x K_M).
-
Immediately place the plate in a kinetic plate reader and monitor product formation over time.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity from the linear portion of the progress curve.
-
For each inhibitor concentration, plot the reaction velocity against the pre-incubation time. The data should fit an exponential decay curve, from which an observed rate of inactivation (k_obs) can be determined.
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for covalent inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])
-
This non-linear regression will yield the values for k_inact (the maximal rate of inactivation) and K_I (the apparent binding affinity). The ratio k_inact/K_I can then be calculated.
-
Conclusion and Strategic Outlook
The choice between an α-chloroacetamide and an acrylamide warhead is a nuanced decision driven by the specific goals of the drug discovery program.
This compound and its class represent highly reactive electrophiles. Their utility shines in applications requiring rapid, potent target inactivation, such as in chemical biology probes or against targets with poorly nucleophilic cysteines. However, their inherent reactivity demands careful optimization and rigorous counter-screening to mitigate the substantial risk of off-target effects and potential toxicity.[7][16]
Acrylamide inhibitors , in contrast, offer a more balanced and tunable profile. Their moderate reactivity allows the inhibitor's selectivity to be dictated primarily by the non-covalent interactions of the guiding scaffold. This "affinity-first" approach has proven highly successful, leading to a new generation of selective and effective covalent drugs for oncology and immunology.[10][11]
Ultimately, the optimal warhead is context-dependent. By understanding the fundamental mechanistic differences and employing rigorous kinetic and stability assays as outlined in this guide, researchers can rationally select and engineer covalent inhibitors with the desired balance of potency, selectivity, and safety required for therapeutic success.
References
- Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 - PMC - NIH. (2022).
- Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed. (n.d.). PubMed.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society - ACS Publications. (2021).
- A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets - ChemRxiv. (n.d.). ChemRxiv.
- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (n.d.). Source unavailable.
- Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv. (2024). bioRxiv.
- Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube. (2022). YouTube.
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles | ACS Chemical Biology - ACS Publications. (2023).
- Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. (n.d.). X-Chem.
- Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. (n.d.).
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC. (2023).
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC. (2022).
- Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC. (n.d.).
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC. (n.d.).
- Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.).
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (n.d.). MDPI.
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019).
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025). RSC Publishing.
- Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Publishing. (2025). RSC Publishing.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (2025).
- Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides - ResearchGate. (n.d.).
- Acrylamide - Wikipedia. (n.d.). Wikipedia.
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017). Cambridge Core.
- Kinetic characterisation of covalent inhibitors on the PHERAstar - YouTube. (2018). YouTube.
- Covalent inhibitor drug discovery - Domainex. (n.d.). Domainex.
- Widely used protease inhibitors and chloroacetamide herbicide inhibit... - ResearchGate. (n.d.).
- Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. (n.d.). PubMed.
- Characterizing and screening commercially available irreversible covalent fragments. (2019). Practical Fragments.
- 2-chloro-n-[2-(mesitylamino)-2-oxoethyl]acetamide - PubChemLite. (n.d.). PubChem.
- Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. (2024).
- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.). RSC Publishing.
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Beyond the Chromatogram: A Comparative Guide to Purity Assessment of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide via qNMR
Executive Summary
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a critical electrophilic intermediate, often utilized in the synthesis of fused heterocyclic scaffolds (e.g., quinoxalines, benzodiazepines) or as a covalent warhead in cysteine-targeting drug discovery.
While HPLC-UV is the industry standard for routine monitoring, it fails to provide absolute purity for this specific class of compounds due to extinction coefficient bias . The 2-bromophenyl chromophore dominates the UV absorption, potentially masking significant non-chromophoric impurities (e.g., chloroacetic acid derivatives, aliphatic amines) or over-representing highly conjugated byproducts.
This guide argues for Quantitative NMR (qNMR) as the superior primary characterization method, offering a self-validating, molar-response-based assessment of structural integrity and absolute purity.[1]
Structural Analysis & Spectral Prediction
To validate purity, one must first understand the expected magnetic environment. This molecule contains two distinct methylene "handles" and a diagnostic aromatic region.
The Molecular Scaffold
Formula:
-
2-Bromobenzoyl moiety: Provides a distinct aromatic splitting pattern.
-
-Aminoketone linker: A methylene group (
) flanked by a carbonyl and an amide nitrogen. -
-Chloroacetamide warhead: A reactive methylene group (
) adjacent to the chlorine atom.
Predicted H NMR Shifts (in DMSO- )
Note: DMSO-
| Proton Group | Environment | Multiplicity | Approx.[2][3] Shift ( | Integration | Diagnostic Value |
| Amide NH | Broad Triplet/Singlet | 1H | Confirms amide bond integrity; disappearance indicates hydrolysis. | ||
| Aromatic | Multiplets | 4H | The proton ortho to the carbonyl is often deshielded (~7.7). | ||
| Linker | Doublet (couples to NH) | 2H | Critical: Shift changes significantly if the ketone is reduced. | ||
| Warhead | Singlet | 2H | Purity Marker: Loss of Cl (hydrolysis to OH) shifts this upfield. |
Comparative Methodology: Why qNMR Wins
The following table contrasts the three primary methods for assessing the purity of this electrophile.
| Feature | Method A: HPLC-UV | Method B: LC-MS | Method C: qNMR (Recommended) |
| Principle | Separation + UV Absorption | Separation + Mass/Charge | Nuclear Spin Molar Ratio |
| Bias Source | Extinction coefficients ( | Ionization suppression; some impurities may not ionize. | None. Signal area is directly proportional to molar concentration. |
| Structural ID | Retention time only (requires standard). | Mass only (isomers indistinguishable). | Full structural proof + quantification in one shot. |
| Impurity Detection | Misses non-UV active salts or solvents. | Misses non-ionizable species. | Detects residual solvents, water, and inorganic salts (if counter-ion has H). |
| Standard Req. | Requires high-purity external reference of the specific analyte. | Requires external reference. | Uses a universal Internal Standard (IS) (e.g., Dimethyl Sulfone). |
The "Hidden Impurity" Trap
In the synthesis of this molecule, a common impurity is chloroacetic acid (from incomplete coupling) or the hydrolyzed alcohol derivative.
-
HPLC Risk: Chloroacetic acid has weak UV absorbance compared to the bromophenyl ring. A sample could be 10% impure by mass but show 99% purity by UV area integration.
-
qNMR Solution: The methylene protons of chloroacetic acid appear as a distinct singlet, integrating 1:1 per mole, revealing the true contamination level.
Experimental Protocol: Absolute Purity via qNMR
Phase 1: Reagents & Internal Standard Selection
For this specific electrophile, we require an Internal Standard (IS) that is:
-
Inert: Will not react with the
-chloroacetamide (avoid amines or thiols). -
Distinct: Resonances must not overlap with the 4.0–4.8 ppm region.
-
High Purity: Traceable Certified Reference Material (CRM) is preferred.
Recommended IS: Dimethyl Sulfone (
-
Signal: Sharp singlet at
ppm (in DMSO- ). -
Stability: Highly inert to alkyl halides.
-
Solubility: Excellent in DMSO.
Phase 2: Sample Preparation Workflow
Strict gravimetric precision is required.
-
Weighing:
-
Weigh
mg of the Analyte ( ) into a vial. Record to 0.01 mg. -
Weigh
mg of Dimethyl Sulfone ( ) into the same vial. Record to 0.01 mg.
-
-
Dissolution:
-
Add
mL of DMSO- . -
Vortex until completely dissolved. Ensure no solids remain on the glass walls.
-
-
Transfer:
-
Transfer solution to a high-quality 5mm NMR tube.
-
Phase 3: Acquisition Parameters (Bruker/Varian)
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay is paramount.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (d1): 60 seconds . (Calculated as
. Protons in small molecules typically have . 60s is a safe upper limit). -
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Scans (ns): 16 or 32 (S/N ratio > 250:1 is the goal).
-
Temperature: 298 K (25°C).
Phase 4: Processing & Calculation
-
Phasing: Apply manual phase correction. Automatic phasing often distorts the baseline.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration:
-
Integrate the IS singlet at 3.0 ppm (Set value to equivalent # of protons, e.g., 6).
-
Integrate the Analyte methylene singlet at ~4.2 ppm (Expected 2H).
-
Do not use the amide NH for quantification due to exchange broadening.[4]
-
Purity Equation:
Where:
- = Integral Area[4]
- = Number of protons (IS=6, Analyte=2)
- = Molecular Weight (Analyte=290.54, IS=94.13)
- = Mass weighed (mg)[5]
- = Purity (decimal)
Visualizations
Diagram 1: qNMR Workflow for Electrophilic Intermediates
This diagram outlines the critical decision points and steps for characterizing reactive intermediates like chloroacetamides.
Caption: Step-by-step workflow for quantitative NMR characterization, emphasizing the selection of an inert internal standard.
Diagram 2: Signal Identification Logic
A logical flow for assigning the specific methylene protons in this molecule.
Caption: Decision tree for distinguishing the two methylene environments based on multiplicity and chemical shift.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Institute of Standards and Technology (NIST). "SRM 350b - Benzoic Acid (Acidimetric Standard)." Used as a primary reference for validating qNMR internal standards. [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
